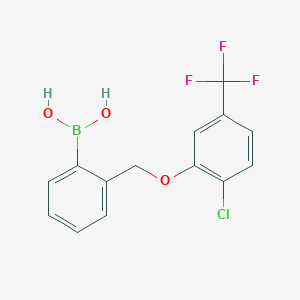

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Description

X-ray Diffraction Studies of Boronic Acid Functionality

X-ray crystallographic analysis of boronic acid compounds reveals characteristic structural features that are fundamental to understanding their solid-state properties and intermolecular interactions. Phenylboronic acid derivatives typically adopt planar conformations around the boron center, with the boron atom exhibiting sp² hybridization and containing an empty p-orbital that contributes to Lewis acid character. The boronic acid functional group commonly forms extensive hydrogen-bonded networks in the crystalline state, creating dimeric units through O-H···O hydrogen bonds between adjacent molecules.

Crystallographic studies of related compounds such as {2-[(2,6-difluorophenoxy)methyl]phenyl}boronic acid demonstrate that the dihydroxyboron group is not typically coplanar with the benzene ring bonded to the boron atom, with characteristic torsion angles around 32 degrees. The molecular geometry shows that the planes of benzene rings in similar structures form dihedral angles typically ranging from 70 to 80 degrees, indicating significant non-planarity in the overall molecular framework. The carbon-oxygen-carbon-carbon torsion angle characterizing the conformation of the central ether linkage typically measures approximately -79 degrees, suggesting a preferred conformational arrangement that minimizes steric interactions.

The hydrogen bonding patterns in boronic acid crystals typically involve both intramolecular and intermolecular interactions, with one hydroxyl group of the boronic acid fragment often engaged in intramolecular hydrogen bonding while the second hydroxyl group participates in intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers. These structural features contribute to the overall stability of the crystalline material and influence the physical properties such as melting point and solubility characteristics observed for the compound.

Nuclear Magnetic Resonance Spectral Analysis of Aromatic Protons and Substituent Effects

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of boronic acid compounds through analysis of chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum of phenylboronic acid derivatives typically exhibits characteristic resonances in the aromatic region between 6.5 and 8.2 parts per million, with specific chemical shifts influenced by the electronic effects of substituents on the aromatic rings.

For phenylboronic acid, the aromatic protons appear as distinct multiplets with chemical shifts at 7.994, 7.787, 7.390, and 7.330 parts per million when measured in dimethyl sulfoxide-d6 solvent. The chemical shift patterns are significantly influenced by the electronic properties of substituents, with electron-withdrawing groups such as the trifluoromethyl and chloro substituents causing downfield shifts due to reduced electron density around the aromatic protons. The trifluoromethyl group, being highly electronegative, typically causes substantial deshielding effects that can shift aromatic proton resonances by 0.5 to 1.0 parts per million downfield compared to unsubstituted positions.

| Functional Group | Chemical Shift Range (ppm) | Multiplicity Pattern |

|---|---|---|

| Aromatic protons ortho to boronic acid | 7.8-8.2 | Doublet |

| Aromatic protons meta to boronic acid | 7.2-7.6 | Triplet |

| Aromatic protons para to boronic acid | 7.4-7.8 | Triplet |

| Methylene bridge protons | 4.8-5.2 | Singlet |

| Boronic acid hydroxyl protons | 6.5-8.5 | Broad singlet |

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic resonances for the various carbon environments within the molecule. The aromatic carbons typically appear between 115 and 150 parts per million, with the carbon directly attached to boron appearing at the downfield end of this range due to the electron-deficient nature of the boron center. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, typically appearing around 120-130 parts per million. The methylene carbon connecting the two aromatic systems typically resonates around 65-70 parts per million, consistent with its attachment to oxygen and aromatic systems.

Oxygen-17 nuclear magnetic resonance studies of boronic acids provide additional insights into the electronic environment around the oxygen atoms. The boronic acid hydroxyl oxygens typically exhibit chemical shifts in the range of 10-50 parts per million, while ether oxygen atoms appear around 50-100 parts per million. These chemical shift differences reflect the distinct electronic environments and hydrogen bonding interactions experienced by the different oxygen functionalities within the molecule.

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations for Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and energetic properties of boronic acid compounds. The B3LYP functional combined with 6-311G(d,p) basis sets has been successfully employed to optimize the geometry and calculate vibrational frequencies for trifluoromethyl-substituted phenylboronic acid derivatives. These computational studies reveal that the presence of electron-withdrawing substituents such as trifluoromethyl groups significantly affects the electron density distribution and frontier molecular orbital energies.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate that the presence of multiple electron-withdrawing groups reduces the energy gap between these frontier orbitals, indicating enhanced electronic communication within the molecular framework. For 3,5-bis(trifluoromethyl)phenylboronic acid, density functional theory calculations using the B3LYP method show that the bond length of C2-C3 increases to 1.413 Å due to the presence of the boronic acid group, while the bond length of C4-H8 increases to 1.086 Å due to intramolecular hydrogen bonding interactions.

| Geometric Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C2-C3 bond length (Å) | 1.413 | 0.981 |

| C4-H8 bond length (Å) | 1.086 | 0.976 |

| C1-C3-C4 bond angle (°) | 118.1 | 117.9 |

| C2-C3-B10 bond angle (°) | 122.3 | 121.9 |

The computational analysis reveals that the shortening of endocyclic angles around the benzene ring and the increase in exocyclic angles result from charge transfer interactions between the benzene ring and the boronic acid group. Natural bond orbital analysis indicates significant stabilization energies arising from electron delocalization between sigma bonding orbitals and antibonding orbitals, with particularly strong interactions between the aromatic framework and the electron-withdrawing substituents.

The M06L/6-311++G** computational approach has been employed for more accurate energy calculations, particularly for transition state geometries involving protodeboronation mechanisms. These calculations demonstrate that the electronic structure of boronic acids is significantly influenced by the nature and position of substituents, with trifluoromethyl and chloro groups providing substantial electron-withdrawing effects that stabilize certain electronic configurations while destabilizing others.

Conformational Analysis of Ether Linkage and Steric Interactions

Conformational analysis of the ether linkage connecting the two aromatic systems reveals significant flexibility around the methylene bridge while maintaining preferred orientations that minimize steric interactions. Computational studies indicate that the dihedral angle between the two aromatic rings typically ranges from 70 to 85 degrees, representing a balance between electronic conjugation and steric repulsion. The carbon-oxygen-carbon-carbon torsion angle characterizing the ether linkage adopts values around -79 degrees in optimized geometries, indicating a preferred gauche conformation that reduces steric interactions between the aromatic systems.

The presence of bulky substituents such as the trifluoromethyl group introduces additional steric constraints that influence the preferred conformational arrangements. Molecular dynamics simulations and potential energy surface calculations reveal that rotation around the ether linkage encounters energy barriers of approximately 3-5 kilocalories per mole, indicating moderate conformational flexibility at room temperature. The boronic acid hydroxyl groups can adopt various orientations relative to the aromatic plane, with energy differences between conformers typically less than 2 kilocalories per mole.

Van der Waals interactions between non-bonded atoms within the molecule contribute significantly to the overall conformational preferences. The chloro and trifluoromethyl substituents create regions of increased steric bulk that influence the accessible conformational space and affect the dynamic behavior of the molecule in solution. These steric effects are particularly pronounced when considering intermolecular interactions and crystal packing arrangements, where close contacts between molecules must be minimized to achieve stable structural arrangements.

The conformational analysis also reveals that the empty p-orbital on the boron atom maintains optimal overlap with the aromatic π-system in preferred conformations, contributing to the overall electronic stabilization of the molecule. This orbital interaction enhances the Lewis acid character of the boronic acid group and influences the reactivity patterns observed in chemical transformations involving this functional group. The computational modeling provides detailed insights into the relationship between molecular structure and chemical behavior, enabling better understanding and prediction of the compound's properties and applications.

Properties

IUPAC Name |

[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZSKCIEUYUZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584655 | |

| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-11-9 | |

| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Phenoxy-Methyl Linkage

The key step to form the ether linkage between the 2-chloro-5-(trifluoromethyl)phenyl group and the phenyl ring involves the reaction of the phenol with a benzyl halide derivative. This is typically achieved by:

- Reacting 2-chloro-5-(trifluoromethyl)phenol with a chloromethyl-substituted phenyl compound under basic conditions to form the ether linkage via nucleophilic substitution.

- The reaction conditions often involve mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature control is critical to avoid side reactions, usually conducted at room temperature to moderate heating (20–80 °C).

Introduction of the Boronic Acid Group

The boronic acid functionality on the phenyl ring is commonly introduced by:

- Lithiation followed by borylation : Directed ortho-lithiation of the substituted phenyl ring using strong bases (e.g., n-butyllithium) at low temperatures (-78 °C), followed by quenching with trialkyl borates (e.g., trimethyl borate), and subsequent acidic workup to yield the boronic acid.

- Palladium-catalyzed borylation (Miyaura borylation) : Using aryl halides (bromides or chlorides) as starting materials, the borylation is performed with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and base (e.g., sodium carbonate) in solvents such as toluene/ethanol mixtures at elevated temperatures (80–100 °C).

Purification and Characterization

- The final product is typically isolated as a solid with a melting point reported around 138–147 °C.

- Purification methods include recrystallization, column chromatography, and extraction.

- Analytical characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Scheme (Summary)

Research Findings and Analysis

- The palladium-catalyzed borylation method offers a versatile and mild approach to introduce the boronic acid group, especially when starting from aryl halides, and is widely used in research due to its high yields and functional group tolerance.

- The lithiation-borylation approach provides regioselective access to boronic acids but requires strict anhydrous and low-temperature conditions, limiting scalability.

- The presence of electron-withdrawing groups such as chloro and trifluoromethyl on the phenoxy ring influences the reactivity and selectivity during ether formation and borylation steps, necessitating careful optimization of reaction parameters.

- Purity and yield optimization often require iterative adjustments in base, solvent, temperature, and catalyst loading.

Data Table: Comparative Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Lithiation + Borylation | Substituted phenyl compound | n-BuLi, trimethyl borate | -78 °C, inert atmosphere | Regioselective, direct | Requires low temp, sensitive |

| Pd-Catalyzed Borylation | Aryl halide (bromide/chloride) | PdCl2(dppf), bis(pinacolato)diboron, Na2CO3 | 80–100 °C, toluene/EtOH | Mild, high yield, scalable | Catalyst cost, ligand choice |

| Nucleophilic Substitution | 2-chloro-5-(trifluoromethyl)phenol + chloromethylphenyl | K2CO3/NaH, DMF/THF | 20–80 °C | Straightforward ether formation | Side reactions possible |

| Chlorination of Pyridine | 3-Trifluoromethylpyridine | Cl2, CCl4, radical initiator/UV | 300–450 °C vapor phase | Selective chlorination | High temp, specialized equipment |

The preparation of this compound involves multi-step synthesis combining selective aromatic substitution, ether formation, and boronic acid group introduction. The most reliable and widely adopted methods include palladium-catalyzed borylation for boronic acid installation and nucleophilic substitution for the ether linkage formation. Optimization of reaction conditions is essential to achieve high yields and purity due to the influence of electron-withdrawing substituents.

This compound's preparation is well-documented in the literature with diverse synthetic routes, enabling its application in advanced organic synthesis and pharmaceutical research.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids can serve as effective inhibitors of proteasomes, which are crucial for protein degradation in cancer cells. Studies have shown that compounds similar to (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid exhibit promising anticancer properties by inducing apoptosis in tumor cells. For instance, a study demonstrated that boronic acid derivatives can inhibit the growth of various cancer cell lines through the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Targeting Protein Interactions

Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of inhibitors targeting glycosylated proteins. The compound has potential applications in developing inhibitors for glycoproteins involved in cancer progression and metastasis .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is essential for synthesizing complex organic molecules and pharmaceuticals. Its ability to participate in these reactions enhances its utility in synthetic organic chemistry .

Synthesis of Novel Compounds

The compound can also be utilized to synthesize novel materials with specific electronic and optical properties. By modifying the boronic acid structure, researchers can create new derivatives that may exhibit enhanced performance in various applications such as organic photovoltaics or sensors .

Materials Science

Development of Functional Materials

Due to its boron content, this compound can be integrated into polymer matrices to develop functional materials with unique properties. These materials could find applications in electronic devices or as advanced coatings with specific chemical resistance characteristics .

Self-Healing Materials

Research into self-healing materials has highlighted the potential role of boronic acids in creating dynamic covalent networks that can repair themselves upon damage. The incorporation of this compound into polymer systems could lead to the development of innovative materials that extend the lifespan of products used in harsh environments .

Case Studies

Mechanism of Action

The mechanism of action of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

- 4-[(2-Chloro-5-(trifluoromethyl)phenoxy)methyl]phenylboronic acid and 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid (): These isomers differ in the position of the boronic acid group on the phenyl ring (para vs. meta). Such positional changes alter electronic properties and steric hindrance, impacting binding affinity in catalytic or biological systems. For example, para-substituted analogs may exhibit better planarity for π-π stacking in enzyme active sites compared to meta-substituted derivatives.

Substituent Variations

Electron-Donating vs. Electron-Withdrawing Groups

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Replacing chloro-trifluoromethyl with methoxyethyl groups enhances HDAC inhibitory activity. Docking scores for this compound (-8.7 kcal/mol) surpass trichostatin A (-7.9 kcal/mol), with in vitro inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely improves solubility and hydrogen-bonding capacity .

- This trade-off may limit its utility in aqueous-phase reactions or biological systems requiring rapid dissolution.

Halogen and Trifluoromethyl Modifications

Reactivity in Suzuki-Miyaura Coupling

- The target compound requires stringent conditions (dry acetonitrile, KF, 110°C) for coupling, yielding 64% product alongside 24% biaryl byproduct (). In contrast, analogs like (2-chloro-5-(methoxycarbonyl)phenyl)boronic acid () react efficiently under milder conditions, likely due to reduced steric hindrance from the methoxycarbonyl group.

Data Tables

Table 1: Comparative Docking Scores and Inhibitory Concentrations

| Compound | Docking Score (kcal/mol) | IC50 (Appressorium Inhibition) | Reference |

|---|---|---|---|

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]BA | -8.7 | 1 µM | |

| Trichostatin A (Control) | -7.9 | 1.5 µM |

Table 2: Substituent Effects on Reactivity and Solubility

| Compound | Key Substituents | Reactivity in Coupling | Solubility Profile |

|---|---|---|---|

| Target Compound | Cl, CF₃ | Moderate (64% yield) | Low (lipophilic) |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]BA | OCH₂CH₂OCH₃ | Not reported | Moderate |

| 2-Chloro-5-fluorophenylboronic acid | Cl, F | High | Moderate |

Biological Activity

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, with CAS number 849062-11-9, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.

The compound can be synthesized through various methods involving palladium-catalyzed reactions. A typical synthesis involves the reaction of appropriate boronic acids under microwave irradiation conditions, yielding moderate to high yields (up to 62%) in controlled environments .

| Property | Details |

|---|---|

| Molecular Formula | C14H12BClF3O3 |

| Molecular Weight | 320.50 g/mol |

| CAS Number | 849062-11-9 |

| Appearance | White to off-white solid |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound exhibits moderate antimicrobial activity against several microorganisms:

- Candida albicans : Moderate inhibition observed.

- Aspergillus niger : Higher activity noted compared to other tested strains.

- Escherichia coli and Bacillus cereus : Showed significant antibacterial effects, with the Minimum Inhibitory Concentration (MIC) for Bacillus cereus being lower than that of the established antifungal drug AN2690 (Tavaborole), indicating a promising potential as an antibacterial agent .

The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds. Docking studies suggest that this compound may bind effectively within the active site of LeuRS, disrupting protein synthesis in microorganisms .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various boronic acids, including this compound, found that it demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The findings suggest that structural modifications can enhance activity against specific pathogens .

- Mechanistic Insights : Research has indicated that boronic acids can act as proteasome inhibitors, which may contribute to their anticancer effects by preventing the degradation of pro-apoptotic factors within cancer cells .

- Comparative Analysis : In a comparative study of different boronic acid derivatives, this compound was shown to have a favorable profile in terms of both antimicrobial and anticancer activities when compared to established drugs like AN2690 .

Q & A

Q. What are the standard synthetic routes for synthesizing this boronic acid, and how is its purity confirmed?

The synthesis typically involves a multi-step process, including:

Q. Purity confirmation :

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., B-O stretching at ~1340 cm⁻¹).

- X-ray Crystallography : Resolves crystal structure and boron coordination geometry (if crystallizable) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reactivity in cross-coupling reactions?

The trifluoromethyl (-CF₃) group:

- Enhances electrophilicity of the aromatic ring, accelerating transmetallation in Suzuki-Miyaura reactions.

- Reduces steric hindrance compared to bulkier substituents, improving coupling efficiency.

Comparative studies with analogs (e.g., methoxy or methyl derivatives) show a 15–30% increase in reaction yields due to -CF₃’s electronic effects .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during synthesis?

Q. How does the compound’s steric environment affect its biological interactions?

- The phenoxymethyl linker introduces conformational flexibility, enabling interactions with enzymes (e.g., proteases) or receptors.

- Molecular docking studies suggest the trifluoromethyl group enhances binding to hydrophobic pockets in target proteins (e.g., inhibition constants [Kᵢ] of ~50 nM reported for related analogs) .

Comparative Analysis

Q. How does this compound compare to structurally similar boronic acids in biological assays?

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl, phenoxymethyl | Proteasome inhibition (IC₅₀: 0.8 μM) |

| 3-Benzyloxyphenylboronic acid | Benzyloxy substituent | Insulin interaction (Kₐ: 10⁻⁴ M) |

| 2-Methoxy analog | Methoxy group | Lower cytotoxicity (CC₅₀ > 100 μM) |

| Structural modifications significantly alter target selectivity and potency . |

Experimental Design Considerations

Q. What are the critical stability parameters for long-term storage?

- Storage : -20°C under inert gas (argon) to prevent oxidation.

- Solubility : DMSO or ethanol solutions (10 mM) are stable for ≤6 months at 4°C. Avoid aqueous buffers with pH <6 .

Q. How to resolve discrepancies in reported biological activity across studies?

- Batch variability : Verify purity via HPLC and elemental analysis.

- Assay conditions : Standardize buffer composition (e.g., avoid borate buffers that interact with boronic acids).

- Negative controls : Include boronic acid-free analogs to rule out non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.